Chiral Purity and Stereoselective Synthesis: Differentiating 2-Methyloxan-4-one from Achiral Analogs
2-Methyloxan-4-one is a chiral compound with a defined stereocenter at the 2-position, enabling the production of enantiomerically pure (S)- and (R)-forms. The (2S)-2-methyloxan-4-one enantiomer is commercially available with a purity of 98+% . In contrast, the unsubstituted tetrahydropyran-4-one (CAS 29943-42-8) is achiral, lacking this stereochemical handle for asymmetric synthesis. The optical purity of 2-methyloxan-4-one is critical for applications requiring stereospecific interactions, such as in the synthesis of 5-lipoxygenase inhibitors like ZD2138, where the (S)-enantiomer is the key intermediate [1].
| Evidence Dimension | Chirality and enantiomeric purity |
|---|---|
| Target Compound Data | Chiral; (2S)-enantiomer available at 98+% purity |
| Comparator Or Baseline | Tetrahydropyran-4-one (CAS 29943-42-8): Achiral, no enantiomeric purity applicable |
| Quantified Difference | Presence of stereocenter vs. absence; enables stereoselective synthesis |
| Conditions | Commercial availability and synthetic utility |
Why This Matters
Procurement of the chiral 2-methyloxan-4-one is essential for projects requiring stereospecific intermediates, as achiral tetrahydropyran-4-one cannot provide enantioselectivity.
- [1] Asymmetric Syntheses of (S)-2-Methyl-3,4,5,6-tetrahydro-2H-pyran-4-one. Baidu Scholar. View Source
